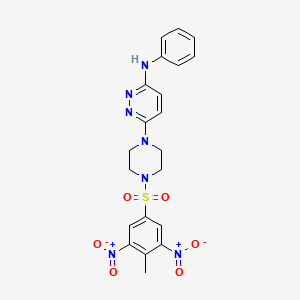

6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine

Description

Properties

IUPAC Name |

6-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-N-phenylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O6S/c1-15-18(27(29)30)13-17(14-19(15)28(31)32)35(33,34)26-11-9-25(10-12-26)21-8-7-20(23-24-21)22-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGNKWPAVLNURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine , also referred to as 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups that suggest diverse biological activities. This article explores the biological activity associated with this compound, drawing insights from various studies and research findings.

Molecular Formula and Weight

- Molecular Formula : C19H23N7O7S

- Molecular Weight : 493.5 g/mol

Structural Components

The compound includes several key structural features:

- Morpholine Ring : Known for its role in pharmacological agents.

- Pyridazine Moiety : Associated with various biological activities.

- Piperazine Group : Commonly linked to central nervous system effects and enzyme inhibition.

- Sulfonyl and Dinitrophenyl Substituents : These groups enhance the compound's reactivity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridazine derivatives have been reported to possess:

- Antimicrobial activity against various pathogens.

- Antioxidant properties.

- Anti-inflammatory effects.

A study highlighted that certain pyridazine derivatives demonstrated good activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also exhibit similar antimicrobial effects due to its structural components .

Cytotoxicity

The cytotoxic effects of related compounds were evaluated using brine shrimp lethality bioassays. The results indicated varying degrees of cytotoxicity, which could be attributed to the presence of the dinitrophenyl group, known for enhancing biological activity .

The mechanism of action for this compound is likely multifaceted, involving:

- Binding to specific receptors or enzymes.

- Inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation.

This aligns with findings from other studies where similar compounds acted on proteins involved in signal transduction pathways .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(6-Chloropyridazin-3-yl)piperazine | Contains piperazine and pyridazin | Lacks dinitrophenyl group |

| 4-Methylsulfonylpiperazine | Simple piperazine derivative | No aromatic substituents |

| 3-Aminoquinazolinone Derivative | Contains quinazolinone structure | Exhibits different pharmacological profiles |

This comparison highlights that while these compounds share certain structural elements, each has unique characteristics that may influence their biological activity and application potential .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Nitration of 4-methylphenylsulfonyl chloride to introduce nitro groups.

- Formation of the piperazine derivative.

- Synthesis of the pyridazine ring followed by coupling.

- Introduction of the morpholine ring through nucleophilic substitution reactions.

Industrial Production

For large-scale production, optimization of reaction conditions is crucial. Techniques such as continuous flow reactors and high-throughput screening are employed to maximize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

Compound X belongs to a broader class of pyridazin-3-amine derivatives featuring piperazinyl-sulfonyl substituents. Below is a comparison with structurally similar compounds from the literature:

Analysis of Substituent Effects

This contrasts with the 4-chlorophenyl group in , which offers moderate electron withdrawal, and the 2-methoxy-5-methylphenyl group in , which combines steric hindrance with mild electron donation. The absence of a sulfonyl group in (replaced by pyrazole) highlights the critical role of the sulfonamide-piperazine motif in modulating solubility and target affinity.

Amine Substituents

- The aromatic N-phenyl group may facilitate π-π stacking interactions, whereas alkylated amines (e.g., diethyl) could improve membrane permeability.

Biological Implications

- While explicit activity data for Compound X are unavailable, analogues like N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () demonstrate the importance of heterocyclic substitutions in antileukemic or antimalarial applications. Piperazine-sulfonamide derivatives (e.g., ) are often optimized for ATPase or kinase inhibition, suggesting Compound X may share similar mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.